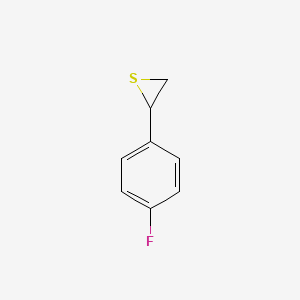

2-(4-Fluoro-phenyl)-thiirane

CAS No.:

Cat. No.: VC14054646

Molecular Formula: C8H7FS

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FS |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)thiirane |

| Standard InChI | InChI=1S/C8H7FS/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 |

| Standard InChI Key | PIAHPOWABOIBAT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(S1)C2=CC=C(C=C2)F |

Introduction

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-(4-Fluoro-phenyl)-thiirane can be inferred from methodologies applied to analogous thiiranes. A two-step approach is commonly employed:

Step 1: Synthesis of the Epoxide Intermediate

Epoxides serve as precursors to thiiranes. For example, the synthesis of SB-3CT derivatives involves propargylation of 4-hydroxyphenol, followed by oxidation to form an epoxide . Adapting this to 4-fluorophenyl systems:

-

Propargylation: React 4-fluorophenol with propargyl bromide under basic conditions to yield 4-(propargyloxy)fluorobenzene.

-

Epoxidation: Treat the alkyne intermediate with meta-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide .

Step 2: Epoxide-to-Thiirane Conversion

Thiiranes are synthesized via nucleophilic ring-opening of epoxides with thiourea:

This method, used for SB-3CT analogs, achieves moderate to high yields (e.g., 72% for compound 2 in ).

Optimization Challenges

-

Ring Strain: The thiirane’s instability necessitates low-temperature reactions and inert atmospheres.

-

Regioselectivity: Ensuring exclusive para-substitution on the phenyl ring requires careful control of reaction conditions.

-

Purification: Chromatographic separation is often needed due to byproducts from incomplete epoxidation or thiirane polymerization .

Physicochemical Properties

Limited experimental data exist for 2-(4-Fluoro-phenyl)-thiirane, but properties can be estimated from analogs:

The fluorine atom’s electronegativity enhances lipid solubility, potentially improving blood-brain barrier penetration in therapeutic contexts .

Biological Activity and Mechanistic Insights

While no direct studies on 2-(4-Fluoro-phenyl)-thiirane exist, structurally related thiiranes exhibit potent inhibition of gelatinases (MMP-2 and MMP-9). Key findings from analogs:

Gelatinase Inhibition

SB-3CT (a phenoxyphenyl-substituted thiirane) inhibits MMP-2 with IC values in the nanomolar range . The mechanism involves:

-

Zinc Chelation: The thiirane ring opens upon deprotonation by an active-site glutamate, releasing a thiolate that binds the catalytic zinc ion.

-

Selectivity: Hydrophobic substituents (e.g., 4-fluorophenyl) favor interaction with the MMP-2 S1’ pocket .

Hypothesized Activity of 2-(4-Fluoro-phenyl)-thiirane

-

Enhanced Selectivity: The electron-withdrawing fluorine may fine-tune interactions within the S1’ pocket.

-

Improved Pharmacokinetics: Fluorination often reduces metabolic degradation, extending plasma half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume